molecular formula C13H13F2N3S B6474175 N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2640979-58-2

N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6474175
CAS No.: 2640979-58-2
M. Wt: 281.33 g/mol
InChI Key: ZKPVOLDDQPYSIK-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core with substituents including a difluorophenyl group and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,4-difluorobenzylamine and 6-methyl-2-(methylsulfanyl)pyrimidin-4-amine as starting materials.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is heated to around 80-100°C to facilitate the formation of the target compound.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-4-amine core, involving nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: H2O2, KMnO4, in the presence of a base like sodium hydroxide (NaOH).

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Alkyl halides, amines, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution Products: Substituted pyrimidin-4-amines with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms. Medicine: Industry: Use in the synthesis of advanced materials, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.

Comparison with Similar Compounds

  • 2,4-Difluorobenzylamine: Similar in structure but lacks the pyrimidin-4-amine core.

  • 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine: Similar core structure but lacks the difluorophenyl group.

  • N-[(2,4-difluorophenyl)methyl]acetamide: Similar difluorophenyl group but different core structure.

Uniqueness: The combination of the difluorophenyl group and the methylsulfanyl group on the pyrimidin-4-amine core gives this compound unique chemical properties and reactivity compared to its similar counterparts.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3S/c1-8-5-12(18-13(17-8)19-2)16-7-9-3-4-10(14)6-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPVOLDDQPYSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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